9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole
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Overview
Description
9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole is a complex organic compound that features a pyridoindole core linked to a phenyl ring substituted with a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole typically involves the following steps:
Formation of the Pyridoindole Core: This can be achieved through a series of cyclization reactions starting from appropriate indole and pyridine precursors.
Borylation Reaction: The phenyl ring is functionalized with a dioxaborolane group using a borylation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The dioxaborolane group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, targeting specific biological pathways.
Mechanism of Action
The mechanism by which 9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects or changes in cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Phenylboronic acid pinacol ester
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Uniqueness
9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole is unique due to its combination of a pyridoindole core and a dioxaborolane-substituted phenyl ring
Properties
Molecular Formula |
C23H23BN2O2 |
---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
9-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole |
InChI |
InChI=1S/C23H23BN2O2/c1-22(2)23(3,4)28-24(27-22)16-9-7-10-17(15-16)26-20-13-6-5-11-18(20)19-12-8-14-25-21(19)26/h5-15H,1-4H3 |
InChI Key |
IGAHIIMPIJVOGE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=C3N=CC=C5 |
Origin of Product |
United States |
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